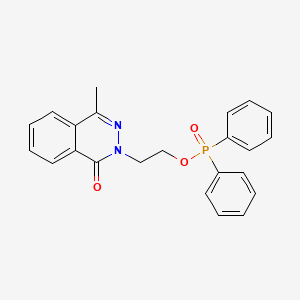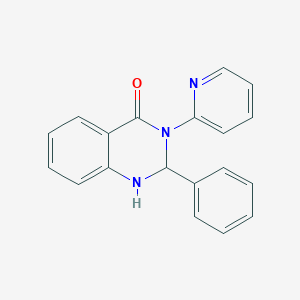![molecular formula C24H20N2S4 B11522834 2,2'-[(2,5-Dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzothiazole)](/img/structure/B11522834.png)
2,2'-[(2,5-Dimethylbenzene-1,4-diyl)bis(methanediylsulfanediyl)]bis(1,3-benzothiazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[({4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its two benzothiazole rings connected via a sulfanyl bridge, making it a unique and interesting molecule for various scientific studies.
Preparation Methods
The synthesis of 2-[({4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the reaction of 2-mercaptobenzothiazole with an appropriate aldehyde under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts such as L-proline and solvents like DMSO to facilitate the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
2-[({4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in its anticonvulsant activity, it binds to and modulates the activity of GABA receptors and sodium channels in the brain, thereby reducing neuronal excitability . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-[({4-[(1,3-BENZOTHIAZOL-2-YLSULFANYL)METHYL]-2,5-DIMETHYLPHENYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOLE include other benzothiazole derivatives such as:
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N-(4,5,6,7-TETRAHYDRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-N’-(4-(ME-SULFANYL)BENZYLIDENE)ACETOHYDRAZIDE These compounds share similar structural features but differ in their specific substituents and functional groups, which can significantly impact their chemical properties and biological activities.
Properties
Molecular Formula |
C24H20N2S4 |
|---|---|
Molecular Weight |
464.7 g/mol |
IUPAC Name |
2-[[4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2,5-dimethylphenyl]methylsulfanyl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H20N2S4/c1-15-11-18(14-28-24-26-20-8-4-6-10-22(20)30-24)16(2)12-17(15)13-27-23-25-19-7-3-5-9-21(19)29-23/h3-12H,13-14H2,1-2H3 |
InChI Key |
KFGYRLWTIGIPBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CSC2=NC3=CC=CC=C3S2)C)CSC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(6-{[(E)-{4-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-3-nitrophenyl}methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B11522758.png)
![2-amino-1-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11522762.png)
![5-chloro-1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B11522766.png)
![N-(4-Nitrophenyl)-N-({N'-[(E)-{4-[(E)-({2-[N-(4-nitrophenyl)benzenesulfonamido]acetamido}imino)methyl]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11522773.png)

![N-[1,1,1,3,3,3-hexafluoro-2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylamino)propan-2-yl]benzamide](/img/structure/B11522793.png)
![4-Bromo-2-[(E)-[(3,4-dimethylphenyl)imino]methyl]-6-iodophenol](/img/structure/B11522796.png)
![N-[2-(4-chlorophenoxy)ethyl]-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11522799.png)

![6-Amino-3-phenyl-4-(4-propoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11522819.png)
![6-(4-fluorophenyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11522829.png)
![2,4-Dichloro-6-[(E)-[(4-nitrophenyl)imino]methyl]phenol](/img/structure/B11522831.png)
